BMS-763534 Exhibits Sub-Nanomolar CRF1 Binding Affinity vs. 5-414 nM Range of Commonly Used Comparators
BMS-763534 demonstrates CRF1 binding affinity at sub-nanomolar concentrations (IC50 = 0.4 nM for human CRF1; IC50 = 0.26 nM for rat CRF1), representing a 13-fold improvement over the next most potent widely used comparator CP-376395 (IC50 = 5.1 nM) and over 1000-fold greater affinity than the classical CRF1 antagonist Antalarmin (IC50 = 414.1 nM) [1][2]. Among the comparators, Pexacerfont (BMS-562086) shows an IC50 of 6.1 nM, making BMS-763534 approximately 15-fold more potent at the human CRF1 receptor [3]. No direct head-to-head assay comparing all compounds under identical conditions has been published; the differentiation is based on cross-study comparison using independently reported IC50 values from standardized radioligand binding assays.
| Evidence Dimension | CRF1 receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 0.4 nM (human CRF1); IC50 = 0.26 nM (rat CRF1) |
| Comparator Or Baseline | CP-376395 IC50 = 5.1 nM; Pexacerfont IC50 = 6.1 nM; Antalarmin IC50 = 414.1 nM |
| Quantified Difference | 13-fold higher affinity than CP-376395; 15-fold higher than Pexacerfont; >1000-fold higher than Antalarmin |
| Conditions | Radioligand binding assay using 150 pM ovine CRF |
Why This Matters
Higher potency enables lower experimental compound concentrations to achieve equivalent target engagement, reducing the risk of off-target effects and solubility-related artifacts in both in vitro and in vivo studies.
- [1] Lodge NJ, Lelas S, Li YW, Molski T, Grace J, Sivarao DV, et al. Pharmacological and behavioral characterization of the novel CRF1 antagonist BMS-763534. Neuropharmacology. 2013;67:284-293. View Source
- [2] CP 376395 product technical datasheet. TargetMol/AbMole/MedChemExpress. View Source
- [3] Pexacerfont (BMS-562086) product technical datasheet. MedChemExpress/Guide to Pharmacology. View Source
